molecular formula C11H20ClNO B13755270 2-(2-((Dimethylamino)methyl)butyl)furan hydrochloride CAS No. 25435-41-0

2-(2-((Dimethylamino)methyl)butyl)furan hydrochloride

Cat. No.: B13755270
CAS No.: 25435-41-0
M. Wt: 217.73 g/mol
InChI Key: LRSLBDJCFRFMBF-UHFFFAOYSA-N
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Description

2-(2-((Dimethylamino)methyl)butyl)furan hydrochloride is an organic compound that features a furan ring substituted with a dimethylamino group and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((Dimethylamino)methyl)butyl)furan hydrochloride typically involves the reaction of furan with a suitable dimethylamino butyl halide under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-((Dimethylamino)methyl)butyl)furan hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amine derivatives with different alkyl or aryl groups.

    Substitution: Compounds with substituted functional groups replacing the dimethylamino group.

Scientific Research Applications

2-(2-((Dimethylamino)methyl)butyl)furan hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-((Dimethylamino)methyl)butyl)furan hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)methylfuran: Lacks the butyl chain, resulting in different chemical properties.

    2-(2-(Methylamino)methyl)butylfuran: Contains a methylamino group instead of a dimethylamino group, leading to variations in reactivity and applications.

    2-(2-((Dimethylamino)methyl)butyl)thiophene: Features a thiophene ring instead of a furan ring, which can alter its chemical behavior.

Uniqueness

2-(2-((Dimethylamino)methyl)butyl)furan hydrochloride is unique due to the combination of its furan ring, dimethylamino group, and butyl chain. This specific structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

25435-41-0

Molecular Formula

C11H20ClNO

Molecular Weight

217.73 g/mol

IUPAC Name

2-(furan-2-ylmethyl)butyl-dimethylazanium;chloride

InChI

InChI=1S/C11H19NO.ClH/c1-4-10(9-12(2)3)8-11-6-5-7-13-11;/h5-7,10H,4,8-9H2,1-3H3;1H

InChI Key

LRSLBDJCFRFMBF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CO1)C[NH+](C)C.[Cl-]

Origin of Product

United States

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